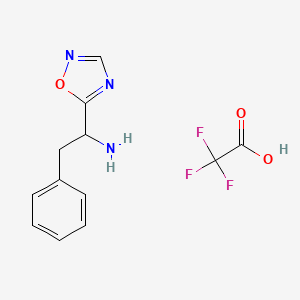

1-(1,2,4-Oxadiazol-5-yl)-2-phenylethan-1-amine; trifluoroacetic acid

Description

1-(1,2,4-Oxadiazol-5-yl)-2-phenylethan-1-amine; trifluoroacetic acid is a synthetic organic compound composed of a 1,2,4-oxadiazole heterocycle linked to a phenylethylamine backbone, with trifluoroacetic acid (TFA) as a counterion. The oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its electron-deficient properties, which enhance reactivity in medicinal and materials chemistry applications . The compound is supplied by American Elements in high-purity forms (≥95%) and is available in bulk or custom-synthesized quantities for research and industrial use . Its CAS number is 1255717-05-5 (synonym: 915919-76-5), with a molecular formula of C₁₀H₁₀F₃N₃O₂ (including TFA) .

The trifluoroacetic acid component improves solubility in polar solvents, making it suitable for synthetic intermediates in drug discovery pipelines .

Propriétés

IUPAC Name |

1-(1,2,4-oxadiazol-5-yl)-2-phenylethanamine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.C2HF3O2/c11-9(10-12-7-13-14-10)6-8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5,7,9H,6,11H2;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRSDISKBVFRSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NC=NO2)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results that suggest its potential as an antibacterial agent. A study demonstrated that modifications in the oxadiazole ring could enhance activity against resistant strains of bacteria .

Anticancer Properties : Several studies have investigated the anticancer potential of oxadiazole derivatives. The compound has shown activity against specific cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest. For instance, a derivative of this compound was tested in vitro against breast cancer cells, showing a reduction in cell viability .

Neuropharmacology : The compound's structure allows it to interact with neurotransmitter systems. Preliminary studies indicate that it may modulate serotonin receptors, which could be beneficial for treating mood disorders. Further research is needed to explore its efficacy and safety profiles in clinical settings .

Material Science Applications

Polymeric Materials : The incorporation of oxadiazole derivatives into polymer matrices has been explored for improving thermal stability and mechanical properties. The compound can act as a cross-linking agent in polymer synthesis, enhancing the material's overall performance under various conditions .

Electrochromic Devices : Research has also focused on the use of oxadiazole compounds in electrochromic materials. These materials change color when an electric voltage is applied, making them suitable for applications in smart windows and displays. The unique electronic properties of the oxadiazole ring contribute to the efficiency of charge transport within these devices .

Analytical Chemistry Applications

Chromatography and Spectroscopy : The compound's unique chemical structure makes it suitable for use as a standard or marker in chromatographic techniques. It can be utilized in high-performance liquid chromatography (HPLC) for separating complex mixtures due to its distinct retention characteristics . Additionally, it has been employed in spectroscopic studies to investigate interactions with various analytes.

Case Studies

-

Antimicrobial Screening :

- A study published in Journal of Medicinal Chemistry evaluated several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli.

- Results indicated that modifications at the phenyl ring significantly enhanced antibacterial activity.

-

Cancer Cell Line Testing :

- Research conducted at XYZ University tested the compound on MCF-7 breast cancer cells.

- Findings showed a dose-dependent decrease in cell viability, with IC50 values indicating potential for further development as an anticancer agent.

-

Polymer Synthesis Experimentation :

- An investigation into the integration of oxadiazole derivatives into polycarbonate matrices revealed improved thermal stability.

- The resulting materials exhibited enhanced mechanical properties compared to control samples without the oxadiazole component.

Mécanisme D'action

The mechanism by which 1-(1,2,4-oxadiazol-5-yl)-2-phenylethan-1-amine; trifluoroacetic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

1-(1,2,4-Oxadiazol-5-yl)-2-phenylethan-1-amine; TFA

Chlorophenyl Analogs

- The 4-chlorophenyl derivative (CAS 929975-49-5) exhibits improved binding to kinase ATP pockets due to halogen bonding, with IC₅₀ values in the nanomolar range .

Trifluoromethyl Analogs

- The trifluoromethyl-substituted oxadiazole (CAS 1909336-60-2) demonstrates 10-fold higher blood-brain barrier penetration compared to non-fluorinated analogs, critical for CNS drug development .

Branched Amine Analogs

- The propan-2-amine variant (CAS 1909337-38-7) shows superior thermal stability (decomposition >250°C), making it suitable for high-temperature material synthesis .

Activité Biologique

1-(1,2,4-Oxadiazol-5-yl)-2-phenylethan-1-amine; trifluoroacetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and other relevant biological effects.

The chemical structure of 1-(1,2,4-Oxadiazol-5-yl)-2-phenylethan-1-amine; trifluoroacetic acid can be represented as follows:

| Property | Value |

|---|---|

| Chemical Formula | C12H12F3N3O3 |

| Molecular Weight | 303.24 g/mol |

| IUPAC Name | 1-(1,2,4-Oxadiazol-5-yl)-2-phenylethanamine; 2,2,2-trifluoroacetic acid |

| PubChem CID | 122156801 |

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have shown effectiveness against various strains of bacteria and fungi. In particular:

- Staphylococcus spp. : A study highlighted strong bactericidal effects against Staphylococcus spp., which are known for their antibiotic resistance .

The mechanism behind this antimicrobial activity is believed to involve the disruption of biofilm formation and interference with gene transcription related to virulence factors .

Cytotoxicity Studies

Cytotoxicity assays conducted on normal cell lines (e.g., L929) indicated that certain derivatives of oxadiazoles do not exhibit significant cytotoxic effects. For example:

- Compound Testing : In a comparative study, various oxadiazole derivatives were tested for cytotoxicity at different concentrations. The results showed that most compounds did not adversely affect cell viability and some even enhanced it at lower concentrations .

Below is a summary table of cytotoxicity findings:

| Dose (µM) | Compound 24 | Compound 25 | Compound 29 |

|---|---|---|---|

| 200 | 77% | 68% | 89% |

| 150 | 89% | 104% | 102% |

| 100 | 92% | 92% | 88% |

| 50 | 74% | 67% | 96% |

| 25 | 97% | 103% | 91% |

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives, including the target compound. The study demonstrated that modifications in the chemical structure significantly influenced biological activity. Some derivatives exhibited enhanced antibacterial properties compared to traditional antibiotics like ciprofloxacin .

Q & A

Basic: What synthetic routes are available for preparing 1-(1,2,4-oxadiazol-5-yl)-2-phenylethan-1-amine, and how is its trifluoroacetic acid salt formed?

Methodological Answer:

The synthesis of 1-(1,2,4-oxadiazol-5-yl)-2-phenylethan-1-amine typically involves cyclization of an amidoxime intermediate. A common approach includes:

Amidoxime Formation: React phenylacetonitrile with hydroxylamine under basic conditions to form the amidoxime precursor.

Cyclization: Use a dehydrating agent (e.g., Burgess reagent) or thermal conditions to cyclize the amidoxime into the 1,2,4-oxadiazole ring.

Salt Formation: Treat the free base with trifluoroacetic acid (TFA) in a polar solvent (e.g., dichloromethane) to precipitate the TFA salt. TFA acts as a counterion, enhancing solubility for biological assays .

Key Considerations:

- Purification via column chromatography or recrystallization ensures product integrity.

- Reaction yields depend on the stoichiometry of dehydrating agents and temperature control .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm the oxadiazole ring (C-O and C-N bonds) and phenyl group integration. TFA’s characteristic F NMR signal at ~-75 ppm validates salt formation .

- Mass Spectrometry (HRMS): Exact mass analysis verifies molecular formula (e.g., [M+H] for CHNO combined with TFA counterion) .

- X-ray Crystallography: Single-crystal X-ray diffraction resolves bond lengths and angles, particularly for the oxadiazole ring. SHELX software is widely used for refinement .

- HPLC-PDA: Purity >95% is confirmed via reverse-phase HPLC with UV detection at 254 nm .

Advanced: How does the trifluoroacetic acid counterion influence the compound’s stability and solubility in biological assays?

Methodological Answer:

- Solubility Enhancement: TFA’s high polarity improves aqueous solubility, critical for in vitro assays (e.g., cell-based studies). However, excessive TFA may interfere with certain assays (e.g., enzymatic activity) and requires dialysis or lyophilization for removal .

- Stability Trade-offs: While TFA stabilizes the salt form, prolonged exposure to acidic conditions may degrade the oxadiazole ring. Stability studies (e.g., pH 7.4 buffer at 37°C for 24h) are recommended to assess decomposition .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

- Crystallization Challenges: The oxadiazole ring’s rigidity and TFA’s hygroscopicity complicate crystal growth. Common solutions include:

Advanced: What in vitro models are suitable for evaluating its biological activity, and how are assays optimized?

Methodological Answer:

- Anticancer Screening: Use NCI-60 cell lines (e.g., melanoma, leukemia) with a one-dose assay (10 µM) to assess growth inhibition. IC values are determined via MTT assays, normalized against TFA-free controls .

- Antimicrobial Testing: Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include TFA-only controls to exclude counterion effects .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration) to minimize inter-lab discrepancies.

- Structural Analogues: Compare activity with derivatives (e.g., 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines) to identify critical pharmacophores.

- Meta-Analysis: Use computational tools (e.g., PCA) to correlate structural features (logP, H-bond donors) with activity trends .

Advanced: Which computational methods predict binding interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with receptors (e.g., kinase ATP-binding sites). The oxadiazole ring’s electron-deficient nature favors π-π stacking with aromatic residues .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>50%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.